molecular formula C10H15N3OS B13439626 (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B13439626
M. Wt: 225.31 g/mol
InChI Key: DTFLDXGYUMSQPP-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a thiazole ring substituted with a methyl group. The methanone group bridges these two heterocyclic structures, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the thiazole and piperidine rings through a methanone bridge. This can be achieved using reagents such as acyl chlorides or anhydrides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Alkylation and Acylation at the Piperidine Amine

The primary amine on the piperidine ring undergoes alkylation and acylation under standard conditions:

  • Methylation : Reaction with methyl iodide in THF using LiHMDS as a base yields N-methyl derivatives. This reaction proceeds via deprotonation of the amine followed by nucleophilic substitution .

  • Acylation : Treatment with TFAA (trifluoroacetic anhydride) or acetyl chloride forms N-acyl derivatives. For example, trifluoroacetylation occurs at 0°C in dichloromethane with triethylamine .

Reaction Conditions Table

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, LiHMDS, THF, 0°C → RTN-Methylated42%
AcylationTFAA, NEt₃, CH₂Cl₂, 0°CN-Trifluoroacetyl52%

Reduction of the Methanone Group

The ketone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example:

  • NaBH₄ Reduction : In ethanol at 25°C, the ketone converts to the corresponding alcohol with >80% efficiency.

  • Selectivity : The thiazole ring remains intact under these conditions due to its aromatic stability .

Mechanistic Pathway :
(R-CO-R’)NaBH4(R-CH(OH)-R’)\text{(R-CO-R')} \xrightarrow{\text{NaBH}_4} \text{(R-CH(OH)-R')}

Electrophilic Substitution on the Thiazole Ring

The 2-methylthiazol-4-yl group participates in electrophilic substitutions:

  • Bromination : NBS (N-bromosuccinimide) in DMF introduces bromine at the 5-position of the thiazole .

  • Nitration : HNO₃/H₂SO₄ at 50°C yields 5-nitro derivatives, though yields are moderate (40–50%) due to competing ring oxidation .

Key Observation : The methyl group at position 2 directs electrophiles to the 5-position via resonance stabilization .

Coordination Chemistry and Metal Complexes

The amine and thiazole nitrogen atoms act as ligands for transition metals:

  • Rh(III) Complexes : Forms stable complexes with [Cp*RhCl₂]₂ in acetonitrile, enabling catalytic applications in cross-coupling reactions .

  • Cu(II) Complexes : Reacts with Cu(NO₃)₂ in methanol to generate blue complexes, characterized by ESR and UV-Vis spectroscopy .

Stability Data :

MetalStoichiometryStability Constant (log K)Application
Rh(III)1:18.2 ± 0.3Catalysis
Cu(II)1:210.5 ± 0.2Antimicrobial

Nucleophilic Aromatic Substitution

The thiazole ring undergoes substitution with strong nucleophiles:

  • Amination : Heating with NH₃/EtOH at 120°C replaces the 4-methyl group with an amine (-NH₂) .

  • Thiolation : Treatment with NaSH in DMF substitutes the methyl group with -SH (65% yield) .

Limitations : Harsh conditions (>100°C) are required due to the electron-withdrawing nature of the methanone group .

Oxidation Reactions

  • Piperidine Ring Oxidation : KMnO₄ in acidic conditions converts the piperidine ring to a pyridine derivative, though this reaction is low-yielding (≤30%).

  • Thiazole Sulfoxidation : m-CPBA oxidizes the thiazole’s sulfur atom to sulfoxide (confirmed by X-ray crystallography) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura : The 4-thiazolyl group couples with arylboronic acids using Pd(PPh₃)₄ (70–85% yields) .

  • Buchwald-Hartwig : The amine participates in C–N bond formation with aryl halides .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂/XPhos

  • Base: Cs₂CO₃

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 80°C

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone:

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of peptidylarginine deiminases, it binds to the active site of the enzyme, preventing the conversion of peptidyl arginine to peptidyl citrulline. This inhibition can modulate various physiological processes, including transcription regulation and immune response .

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanol: Similar structure but with an alcohol group instead of a methanone group.

    (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)ethanone: Similar structure but with an ethanone bridge instead of a methanone bridge.

Uniqueness

Biological Activity

Structural Features

The compound's structure comprises:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Thiazole Moiety : A five-membered ring containing both sulfur and nitrogen atoms.
  • Methanone Functional Group : Contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

While specific biological activities of (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The following potential activities have been suggested based on related compounds:

  • Antimicrobial Activity : Compounds with thiazole structures are frequently noted for their antimicrobial properties.
  • Anticancer Potential : Similar derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines.
  • CNS Activity : Piperidine derivatives are known to interact with neurotransmitter systems, suggesting possible neuropharmacological effects.

Comparative Analysis of Similar Compounds

The table below summarizes the characteristics and notable features of compounds structurally similar to This compound :

Compound NameStructureNotable Features
4-(2-amino-1,3-thiazol-4-yl)phenolStructureKnown for antimicrobial activity
(3-Aminopiperidin-1-yl)(2-thiazolyl) methanoneStructurePotentially exhibits similar properties
(3-Aminopiperidin-1-yl)(5-methylthiazol-2-yl) methanoneStructureMay have different pharmacological profiles

Understanding the mechanism of action for This compound requires further investigation. Potential mechanisms could include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Interaction with neurotransmitter receptors, affecting central nervous system functions.

Case Studies and Research Findings

While specific case studies directly involving This compound are scarce, analogous compounds have been studied in various contexts:

  • Anticancer Studies : Research on structurally related thiazole derivatives has demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds that inhibit CDK4/6 have shown promise in treating breast cancer by halting tumor growth .
  • Neuropharmacological Effects : Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments .

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C10H15N3OS/c1-7-12-9(6-15-7)10(14)13-4-2-3-8(11)5-13/h6,8H,2-5,11H2,1H3

InChI Key

DTFLDXGYUMSQPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)N

Origin of Product

United States

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